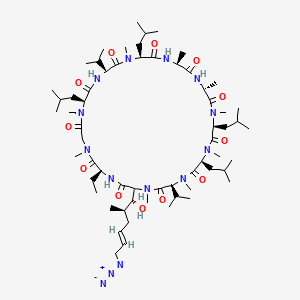
Deshydroxy Azide Cyclosporin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deshydroxy Azide Cyclosporin is a derivative of cyclosporin, a cyclic peptide known for its immunosuppressive properties. Cyclosporin is widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases. This compound, as the name suggests, is a modified form where specific hydroxyl groups are replaced with azide groups, potentially altering its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Azide Cyclosporin involves multiple steps, starting from the basic cyclosporin structure. The primary synthetic route includes the selective removal of hydroxyl groups followed by the introduction of azide groups. This can be achieved through the following steps:
Protection of Functional Groups: Protecting groups are used to shield other reactive sites on the cyclosporin molecule.
Dehydroxylation: Specific hydroxyl groups are removed using reagents like thionyl chloride or phosphorus tribromide.
Azidation: The resulting intermediate is then treated with sodium azide or trimethylsilyl azide to introduce azide groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques like chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Deshydroxy Azide Cyclosporin undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups under specific conditions.
Reduction: Azide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azide groups can participate in substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products:
Oxidation: Nitro derivatives of cyclosporin.
Reduction: Amino derivatives of cyclosporin.
Substitution: Triazole derivatives of cyclosporin.
科学的研究の応用
Deshydroxy Azide Cyclosporin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its immunosuppressive properties and potential use in organ transplantation and autoimmune diseases.
Industry: Used in the development of novel drug delivery systems and therapeutic agents.
作用機序
The mechanism of action of Deshydroxy Azide Cyclosporin is similar to that of cyclosporin. It primarily acts by inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This results in the suppression of T-cell activation and proliferation.
類似化合物との比較
Cyclosporin A: The parent compound with well-established immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.
Sirolimus: An mTOR inhibitor used in organ transplantation.
Uniqueness: Deshydroxy Azide Cyclosporin is unique due to the presence of azide groups, which can be further modified through click chemistry. This allows for the development of novel derivatives with potentially enhanced or altered biological activities.
特性
分子式 |
C62H110N14O12 |
|---|---|
分子量 |
1243.6 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-6-azido-1-hydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H110N14O12/c1-24-43-58(84)70(17)33-48(77)71(18)44(29-34(2)3)55(81)68-49(38(10)11)61(87)72(19)45(30-35(4)5)54(80)65-41(15)53(79)66-42(16)57(83)73(20)46(31-36(6)7)59(85)74(21)47(32-37(8)9)60(86)75(22)50(39(12)13)62(88)76(23)51(56(82)67-43)52(78)40(14)27-25-26-28-64-69-63/h25-26,34-47,49-52,78H,24,27-33H2,1-23H3,(H,65,80)(H,66,79)(H,67,82)(H,68,81)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
InChIキー |
LONKATNBIMGTJM-WRDPQARASA-N |
異性体SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CN=[N+]=[N-])O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCN=[N+]=[N-])O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


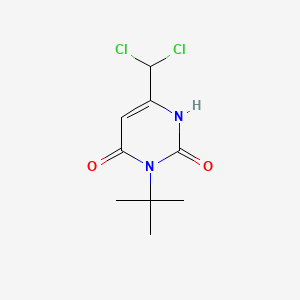

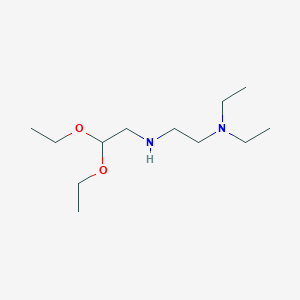
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)



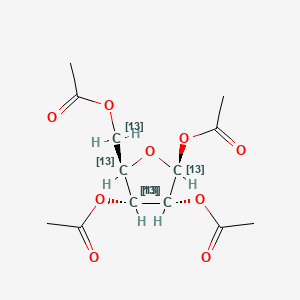
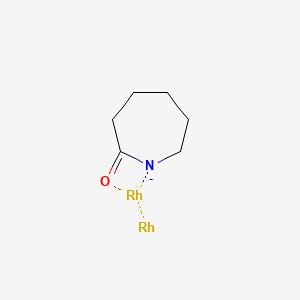
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

